Taurine

説明

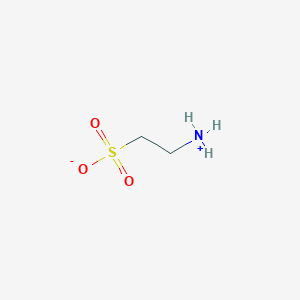

Taurine is an amino sulfonic acid that is the 2-amino derivative of ethanesulfonic acid. It is a naturally occurring amino acid derived from methionine and cysteine metabolism. An abundant component of fish- and meat-based foods, it has been used as an oral supplement in the treatment of disorders such as cystic fibrosis and hypertension. It has a role as a human metabolite, an antioxidant, a mouse metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a glycine receptor agonist, a nutrient and a radical scavenger. It is a conjugate acid of a 2-aminoethanesulfonate. It is a tautomer of a this compound zwitterion.

This compound, whose chemical name is 2-aminoethanesulfonic acid, is one of the most abundant amino acids in several organs. It plays important role in essential biological processes. This conditional amino acid can be either be manufactured by the body or obtained in the diet mainly by the consumption of fish and meat. The supplements containing this compound were FDA approved by 1984 and they are hypertonic injections composed by cristalline amino acids.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Sargassum fulvellum, Drosophila melanogaster, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 7 investigational indications.

A conditionally essential nutrient, important during mammalian development. It is present in milk but is isolated mostly from ox bile and strongly conjugates bile acids.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CH2SO3H, C2H7NO3S | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | taurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taurine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021304 | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Large white crystals or white powder., Dry Powder, Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS], Solid, White to cream coloured crystaline solid; | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

It decomposes before reaching boiling point (325ºC) | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4), 50 to 100 mg/mL at 74.3 °F (NTP, 1992), In water, 94.9 g/L at 25 °C, Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol, 80.7 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | SID46500351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.7 g/cu cm, Bulk density = 0.65-0.75 g/cu cm | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000172 [mmHg] | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches). | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Monoclinic prisms from water | |

CAS No. |

107-35-7 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQV5MLY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

572 °F (decomposes) (NTP, 1992), 325 °C (decomposes), 300 °C | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Linchpin of Mitochondrial Translation: A Technical Guide to Taurine's Role in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, rely on a precise and efficient system of protein synthesis to maintain their function. This intricate process is surprisingly dependent on the presence of a semi-essential amino acid: taurine. This technical guide provides an in-depth exploration of the critical role this compound plays as a key modulator of mitochondrial protein synthesis. We will delve into the molecular mechanisms underpinning this compound's function, specifically its involvement in the post-transcriptional modification of mitochondrial transfer RNAs (tRNAs), and the profound consequences of its deficiency on mitochondrial health and disease. This document will further serve as a practical resource, offering detailed protocols for investigating this compound's impact on mitochondrial translation, aimed at researchers and professionals in the fields of cellular biology, mitochondrial medicine, and drug development.

Introduction: this compound - Beyond a Simple Osmolyte

This compound, or 2-aminoethanesulfonic acid, is a sulfur-containing amino acid abundant in many mammalian tissues, particularly those with high energy demands such as the heart, brain, and skeletal muscle.[1] While traditionally recognized for its roles in bile acid conjugation, osmoregulation, and neuromodulation, a growing body of evidence has illuminated its indispensable function within the mitochondria.[2][] Accumulating studies have demonstrated that this compound supplementation can protect against pathologies associated with mitochondrial defects, including aging, metabolic syndrome, cardiovascular diseases, and neurological disorders.[1] This guide focuses on a cornerstone of this compound's mitochondrial activity: its direct involvement in ensuring the fidelity and efficiency of mitochondrial protein synthesis.

The Central Role of this compound in Mitochondrial tRNA Modification

The mitochondrial genome encodes 13 essential protein subunits of the electron transport chain (ETC), which are synthesized by dedicated mitochondrial ribosomes. The efficiency and accuracy of this translation process are heavily reliant on post-transcriptional modifications of mitochondrial tRNAs (mt-tRNAs). This compound plays a direct and crucial role in one such modification at the wobble position (U34) of the anticodon in a subset of mt-tRNAs, notably tRNALeu(UUR) and tRNALys.[1][2]

This modification involves the formation of 5-taurinomethyluridine (τm5U) and 5-taurinomethyl-2-thiouridine (τm5s2U).[2] The biogenesis of τm5U is a complex enzymatic process requiring the enzymes MTO1 and GTPBP3, which utilize this compound and 5,10-methylene-tetrahydrofolate as metabolic substrates.[4] This modification is critical for the proper decoding of specific codons. A lack of this this compound-dependent modification can lead to translational defects and has been implicated in the pathogenesis of mitochondrial diseases.[2][4]

Figure 1: this compound uptake and modification of mitochondrial tRNA.

Impact of this compound-Mediated tRNA Modification on Mitochondrial Protein Synthesis

The this compound-containing modification at the wobble uridine of mt-tRNAs is essential for accurate and efficient codon recognition during translation.[2] Specifically, the τm5U modification in tRNALeu(UUR) strengthens the interaction between its AAU anticodon and the UUG codon of mitochondrial mRNAs.[5] This enhanced codon-anticodon pairing is critical because several mitochondrial-encoded proteins, most notably NADH-ubiquinone oxidoreductase chain 6 (ND6), a key subunit of Complex I, are rich in UUG codons.[5][6]

A deficiency in this compound leads to hypomodification of mt-tRNALeu(UUR), weakening its binding affinity for the UUG codon.[1] This results in a translational stall or frameshifting, leading to a significant reduction in the synthesis of proteins like ND6.[5][7] The impaired synthesis of ND6 disrupts the proper assembly and stability of Complex I of the electron transport chain.[5][6]

Pathophysiological Consequences of this compound Deficiency on Mitochondrial Translation

The downstream effects of impaired mitochondrial protein synthesis due to this compound deficiency are profound and contribute to a range of cellular dysfunctions.

-

Reduced Respiratory Chain Activity: The decreased synthesis of key subunits, particularly for Complex I, leads to diminished activity of the electron transport chain.[5][7] This results in reduced ATP production and an overall energy deficit in the cell.

-

Increased Oxidative Stress: The bottleneck in electron transport caused by dysfunctional Complex I leads to the leakage of electrons and the generation of superoxide, a reactive oxygen species (ROS).[1][7] This increase in mitochondrial oxidative stress can damage mitochondrial DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction.

-

Mitochondrial-Mediated Apoptosis: The combination of energy depletion and oxidative stress can trigger the mitochondrial permeability transition pore opening and the release of pro-apoptotic factors, leading to programmed cell death.[1][8]

These molecular events underpin the pathologies observed in this compound deficiency and in mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), where defects in tRNALeu(UUR) modification are a key feature.[1][6] this compound supplementation has been shown to improve clinical symptoms in MELAS patients by increasing the this compound modification of mitochondrial tRNA and reducing the incidence of stroke-like episodes.[1]

| Parameter | Effect of this compound Deficiency | References |

| mt-tRNALeu(UUR) Modification | Decreased τm5U formation | [1],[5],[2] |

| Mitochondrial Protein Synthesis | Reduced translation of UUG-rich mRNAs (e.g., ND6) | [5],[7],[6] |

| Complex I Activity | Significantly decreased | [5],[7],[6] |

| ATP Production | Reduced | [6],[8] |

| Reactive Oxygen Species (ROS) | Increased superoxide generation | [1],[7],[9] |

| Apoptosis | Increased susceptibility | [1],[8] |

Investigating the Role of this compound in Mitochondrial Protein Synthesis: Experimental Protocols

To facilitate research in this critical area, we provide the following detailed protocols.

Protocol 1: Quantification of Mitochondrial Protein Synthesis using Puromycin Pulse Labeling

This protocol utilizes the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA, which incorporates into nascent polypeptide chains, leading to their premature termination. The level of puromycylated proteins can be quantified by Western blotting as a measure of translational activity.

Materials:

-

Cell culture medium

-

Puromycin solution (10 mg/mL in water)

-

Emetine (inhibitor of cytosolic translation)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-puromycin primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells to achieve 75-90% confluency on the day of the experiment.

-

Inhibition of Cytosolic Translation: Pre-treat cells with emetine (final concentration 100 µg/mL) for 30 minutes to inhibit cytosolic protein synthesis.

-

Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 10 µg/mL and incubate for 15-45 minutes. The optimal time should be determined empirically for each cell type.

-

Cell Lysis: Wash cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify the band intensity of the puromycylated proteins. A decrease in signal in this compound-deficient cells compared to controls would indicate reduced mitochondrial protein synthesis.

Figure 2: Workflow for Puromycin Pulse Labeling Assay.

Protocol 2: Analysis of Mitochondrial tRNA Modifications by Mass Spectrometry

This protocol provides a general workflow for the analysis of tRNA modifications using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

TRIzol or other RNA extraction reagent

-

Isopropanol and Ethanol

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

-

LC-MS system

Procedure:

-

tRNA Isolation: Isolate total RNA from cells and then purify the tRNA fraction, for example by PAGE.

-

Enzymatic Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS Analysis: a. Separate the nucleosides using reversed-phase liquid chromatography. b. Detect and quantify the nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for τm5U will need to be programmed into the instrument method.

-

Data Analysis: Quantify the abundance of τm5U relative to other unmodified or modified nucleosides. A decrease in the relative abundance of τm5U in this compound-deficient samples would confirm a defect in tRNA modification.

Protocol 3: Assessment of Respiratory Chain Complex I Activity

This spectrophotometric assay measures the rotenone-sensitive oxidation of NADH, which is a specific measure of Complex I activity.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH

-

Coenzyme Q1 (ubiquinone analog)

-

Rotenone (Complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Assay Setup: In a cuvette, add the assay buffer and isolated mitochondria.

-

Baseline Measurement: Initiate the reaction by adding NADH and Coenzyme Q1. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Inhibition: After a stable rate is achieved, add rotenone to inhibit Complex I.

-

Final Measurement: Continue to monitor the absorbance at 340 nm.

-

Calculation: The Complex I activity is the difference between the rate of NADH oxidation before and after the addition of rotenone.

Data Interpretation and Troubleshooting

-

Puromycin Assay: Ensure complete inhibition of cytosolic translation by emetine. A control without emetine should show a much stronger signal. Uneven loading can be normalized to a loading control like actin or tubulin on a separate blot or by stripping and re-probing the same membrane.

-

Mass Spectrometry: Incomplete digestion of tRNA can lead to inaccurate quantification. Ensure optimal enzyme concentrations and incubation times. Isomeric modifications can be challenging to resolve; therefore, high-resolution chromatography is essential.

-

Complex I Activity: The integrity of the isolated mitochondria is crucial. Perform assays promptly after isolation and keep samples on ice. The concentration of rotenone should be optimized to ensure complete inhibition of Complex I without affecting other respiratory complexes.

Conclusion

This compound's role in mitochondrial protein synthesis is a striking example of how a single amino acid can have a profound impact on cellular energy metabolism and overall health. By ensuring the proper modification of mitochondrial tRNAs, this compound acts as a linchpin for the efficient translation of key subunits of the electron transport chain. Understanding the intricate details of this mechanism not only sheds light on the pathophysiology of mitochondrial diseases but also opens new avenues for therapeutic interventions. The protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted role of this compound in mitochondrial function and to develop novel strategies for treating mitochondrial-related disorders.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 6. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Mitochondrial complex activity assays [protocols.io]

Molecular mechanisms of taurine's antioxidant activity

An In-Depth Technical Guide to the Molecular Mechanisms of Taurine's Antioxidant Activity

Abstract

This compound, a semi-essential sulfur-containing amino acid, is one of the most abundant intracellular amino acids in mammals, particularly in electrically excitable tissues like the brain, heart, and muscles.[1][2] Long regarded as a potent cytoprotective agent, its mechanisms of action are intricate and extend far beyond simple radical scavenging. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its profound antioxidant effects. We will dissect its indirect actions on endogenous antioxidant systems, its critical role in mitochondrial health, and its specific, direct interactions with certain reactive species. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanism-centric understanding of this compound's therapeutic potential in combating oxidative stress-related pathologies.

Chapter 1: The Indirect Antioxidant Network of this compound

While this compound is not a classical free radical scavenger in the same vein as vitamins C or E, a significant portion of its antioxidant capacity stems from its ability to fortify the cell's own defense systems and mitigate the sources of oxidative stress.[3][4][5]

Upregulation of Endogenous Antioxidant Enzymes

A primary mechanism of this compound's protective effect is the enhancement of the cell's enzymatic antioxidant arsenal.[6] It has been consistently shown to increase the activity of cornerstone enzymes responsible for detoxifying reactive oxygen species (ROS).

-

Superoxide Dismutase (SOD): Converts superoxide anions (O₂⁻) to hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[7][8]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[6][7][9]

By bolstering these enzymes, this compound helps maintain redox homeostasis and preserves crucial cellular components from oxidative damage. This action is also linked to this compound's ability to maintain and restore levels of GSH, the cell's most important endogenous non-enzymatic antioxidant.[6][9] Evidence suggests these effects may be partially mediated by this compound's influence on transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression.[8][10] this compound chloramine, a metabolite of this compound, has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant response elements.[10]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Attenuation of ROS-Generating Enzymes

Beyond bolstering defenses, this compound actively reduces the production of ROS by targeting key enzymatic sources. The most notable of these is the NADPH oxidase (Nox) family of enzymes.[11] Nox enzymes are a primary source of superoxide in various cell types, and their overactivation is implicated in numerous pathologies.[12] this compound has been shown to inhibit the expression and activity of Nox isoforms, such as Nox2 and Nox4.[9][12][13] This inhibitory action is linked to several upstream effects of this compound, including:

-

Regulation of intracellular calcium (Ca²⁺): Since the activity of some Nox isoforms is calcium-dependent, this compound's ability to maintain Ca²⁺ homeostasis contributes to preventing their overactivation.[12]

-

Modulation of substrate availability: this compound may reduce the levels of NADPH, the essential substrate for Nox enzymes.[11][13]

By downregulating this major ROS production pathway, this compound preemptively reduces the cellular oxidative burden.

Caption: this compound's inhibition of NADPH Oxidase (Nox)-mediated ROS production.

Chapter 2: The Central Role of Mitochondria in this compound's Cytoprotection

Mitochondria are both a primary target of oxidative damage and a major source of endogenous ROS. This compound's ability to protect mitochondria is central to its antioxidant function.[1][14]

Maintaining Electron Transport Chain (ETC) Integrity

One of the most elegant mechanisms of this compound's action lies in its role in mitochondrial protein synthesis.[3][4] this compound is conjugated to the anticodon of specific mitochondrial transfer RNAs (tRNAs), forming 5-taurinomethyluridine.[1][9] This modification is essential for the accurate and efficient translation of mitochondrial DNA-encoded proteins, particularly subunits of ETC complexes like Complex I (e.g., ND5, ND6).[3]

By ensuring the proper synthesis and assembly of ETC complexes, this compound maintains the smooth flow of electrons.[3][9] This prevents "electron leakage," where electrons prematurely react with oxygen to form superoxide, a major source of mitochondrial oxidative stress.[3][6] A deficit in this compound leads to impaired ETC activity, increased superoxide generation, and subsequent oxidative damage.[4][9]

Membrane Stabilization and Buffering

This compound is a potent osmolyte and helps maintain the integrity and stability of the inner mitochondrial membrane.[1] This action protects against lipid peroxidation and prevents the initiation of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling, collapse of the membrane potential, and initiation of apoptosis.[6][9] Furthermore, this compound acts as a pH buffer in the highly alkaline mitochondrial matrix, which is crucial for the optimal function of various enzymes, including those involved in the antioxidant defense system like glutathione peroxidase.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and its chloramine: modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism underlying the antioxidant activity of this compound: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The Role of this compound in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Protective role of this compound against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects against Postischemic Brain Injury via the Antioxidant Activity of this compound Chloramine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotection of this compound against reactive oxygen species is associated with inhibiting NADPH oxidases [pubmed.ncbi.nlm.nih.gov]

- 13. Effects and Mechanisms of this compound as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound prevents mitochondrial dysfunction and protects mitochondria from reactive oxygen species and deuterium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Taurine as a Regulator of Intracellular Calcium Homeostasis: A Technical Guide

Foreword

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise control of its concentration, fluctuating from nanomolar levels at rest to micromolar levels upon stimulation, is paramount for cellular life. Dysregulation of this delicate balance, often termed calcium overload, is a hallmark of cellular injury in numerous pathologies, including neurodegenerative diseases and cardiovascular conditions. Taurine, a semi-essential β-amino acid, has emerged as a potent cytoprotective agent, with a significant body of evidence pointing to its crucial role in maintaining intracellular Ca²⁺ homeostasis. This guide provides a deep dive into the molecular mechanisms by which this compound exerts its regulatory effects on Ca²⁺ signaling and offers practical insights into the experimental methodologies used to investigate these phenomena.

The Criticality of Intracellular Calcium Homeostasis

The steep concentration gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles, such as the endoplasmic/sarcoplasmic reticulum (ER/SR) and mitochondria, is maintained by a sophisticated system of channels, pumps, and exchangers. This tight regulation allows for rapid, localized, and transient increases in cytosolic Ca²⁺ in response to various stimuli, forming the basis of cellular signaling. However, prolonged and excessive elevation of intracellular Ca²⁺ can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death.[1][2]

Core Mechanisms of this compound-Mediated Calcium Regulation

This compound's influence on intracellular Ca²⁺ is multifaceted, involving interactions with multiple components of the Ca²⁺ signaling toolkit. Its effects are context-dependent, varying with cell type and physiological or pathological conditions.[3][4]

Modulation of Ion Channels and Transporters

A primary mechanism by which this compound regulates intracellular Ca²⁺ is through its interaction with ion channels and transporters on the plasma membrane.

-

Voltage-Gated Calcium Channels (VGCCs): this compound has been shown to inhibit Ca²⁺ influx through L-, P/Q-, and N-type voltage-gated Ca²⁺ channels.[2] This action is particularly relevant in excitable cells like neurons and cardiomyocytes, where it can prevent excessive Ca²⁺ entry during depolarization.[5] The proposed mechanism involves the activation of inhibitory G-proteins, which in turn suppress the phosphorylation and subsequent activation of these channels.[6][7]

-

Na⁺/Ca²⁺ Exchanger (NCX): The NCX plays a dual role in Ca²⁺ transport, capable of both Ca²⁺ efflux (forward mode) and influx (reverse mode). Under conditions of cellular stress, such as ischemia, the reverse mode of NCX can become a significant source of Ca²⁺ overload. This compound has been demonstrated to inhibit the reverse mode of the NCX, thereby limiting Ca²⁺ entry.[5][8] Additionally, some studies suggest that long-term exposure to this compound can stimulate Ca²⁺ outflow through the NCX.[4]

-

This compound/Na⁺ Co-transporter: this compound can indirectly influence Ca²⁺ levels by affecting Na⁺ concentrations. The entry of this compound into the cell via its co-transporter also brings in Na⁺ ions. The resulting increase in intracellular Na⁺ can favor Ca²⁺ influx through the NCX.[9] This highlights the complex and sometimes opposing effects of this compound, which can be dependent on the duration of exposure and the cellular context.[4]

Regulation of Intracellular Calcium Stores

This compound also exerts significant control over the release and uptake of Ca²⁺ from intracellular stores, primarily the ER/SR and mitochondria.

-

Sarcoplasmic/Endoplasmic Reticulum (SR/ER): In muscle cells, this compound has been shown to enhance the rate of Ca²⁺ accumulation by the SR, likely by modulating the activity of the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump.[10][11][12] This leads to more efficient Ca²⁺ sequestration and can contribute to improved muscle contractility.[11] Furthermore, this compound can inhibit the release of Ca²⁺ from the ER mediated by inositol trisphosphate (IP₃).[6][13]

-

Mitochondria: Mitochondria play a crucial role in buffering cytosolic Ca²⁺, particularly during periods of high Ca²⁺ influx.[14] this compound has been shown to enhance mitochondrial Ca²⁺ buffering capacity, preventing excessive rises in cytosolic Ca²⁺ and protecting against mitochondrial dysfunction and apoptosis.[14][15][16] This is a key aspect of its neuroprotective effects against glutamate-induced excitotoxicity.[14]

Diagram: Signaling Pathways of this compound in Calcium Regulation

Caption: Overview of this compound's regulatory actions on intracellular calcium.

Experimental Approaches for Studying this compound's Effects on Calcium

Investigating the impact of this compound on intracellular Ca²⁺ dynamics requires robust and precise measurement techniques. The most common approach involves the use of fluorescent Ca²⁺ indicators.

Key Experimental Protocol: Measurement of Intracellular Calcium Using Fura-2 AM

This protocol outlines a standard procedure for measuring intracellular Ca²⁺ concentration in cultured cells (e.g., neurons or cardiomyocytes) in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Rationale: Fura-2 is a ratiometric dye, meaning its fluorescence emission properties change upon binding to Ca²⁺. By measuring the fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), a ratio can be calculated that is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement minimizes issues related to dye loading, cell thickness, and photobleaching, providing a more accurate quantification of Ca²⁺ levels compared to single-wavelength indicators.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose

-

This compound stock solution

-

Ionophores (e.g., Ionomycin) for calibration

-

Fluorescence microscopy system with dual-wavelength excitation capabilities

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency on sterile glass coverslips.

-

On the day of the experiment, wash the cells twice with HBS.

-

-

Fura-2 AM Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The exact time and concentration may need to be optimized for the specific cell type.

-

-

De-esterification:

-

After loading, wash the cells twice with HBS to remove excess extracellular dye.

-

Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

-

Imaging and Data Acquisition:

-

Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.

-

After establishing a stable baseline, switch the perfusion solution to one containing the desired concentration of this compound.

-

Record the changes in the 340/380 fluorescence ratio over time.

-

-

Calibration (Optional but Recommended for Absolute Quantification):

-

At the end of the experiment, perfuse the cells with a high Ca²⁺ solution containing a Ca²⁺ ionophore (e.g., 5-10 µM Ionomycin) to obtain the maximum fluorescence ratio (Rₘₐₓ).

-

Subsequently, perfuse with a Ca²⁺-free solution containing the ionophore and a Ca²⁺ chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

-

Use the Grynkiewicz equation to convert the fluorescence ratios into absolute Ca²⁺ concentrations.

-

Self-Validation and Controls:

-

Vehicle Control: Perform a control experiment where cells are perfused with the vehicle solution used to dissolve this compound to ensure that the vehicle itself does not affect Ca²⁺ levels.

-

Positive Control: Use a known agonist that elevates intracellular Ca²⁺ in the specific cell type (e.g., glutamate for neurons, phenylephrine for cardiomyocytes) to confirm that the cells are responsive and the experimental setup is working correctly.[17]

-

Negative Control: Use an inactive analogue of this compound, such as β-alanine, which does not typically mimic this compound's effects on Ca²⁺, to demonstrate specificity.[17]

Diagram: Experimental Workflow for Fura-2 Calcium Imaging

Caption: Step-by-step workflow for measuring intracellular calcium.

Data Summary: this compound's Effects on Calcium Parameters

The following table summarizes the general effects of this compound on key intracellular Ca²⁺ parameters as reported in the literature. The magnitude of these effects can vary significantly depending on the experimental model and conditions.

| Parameter | General Effect of this compound | Key Cellular Components Involved | Relevant Tissues |

| Resting [Ca²⁺]i | Can increase or decrease depending on context | NCX, this compound-Na⁺ Co-transporter, SERCA | Heart, Neurons |

| Peak [Ca²⁺]i (Stimulated) | Generally decreases or attenuates increases | VGCCs, NCX (reverse), IP₃ Receptors | Neurons, Heart |

| Ca²⁺ Influx | Inhibits | VGCCs, NCX (reverse) | Neurons, Heart |

| Ca²⁺ Efflux | May enhance | NCX (forward) | Heart |

| SR/ER Ca²⁺ Load | Increases | SERCA | Skeletal Muscle, Heart |

| Mitochondrial Ca²⁺ Buffering | Enhances | Mitochondrial Ca²⁺ Uniporter | Neurons |

Conclusion and Future Directions

This compound is a potent and multifaceted regulator of intracellular Ca²⁺ homeostasis. Its ability to modulate a wide range of channels, transporters, and organellar functions underscores its importance in cellular physiology and its therapeutic potential in conditions characterized by Ca²⁺ dysregulation. While the primary mechanisms have been extensively studied, further research is needed to fully elucidate the specific molecular targets of this compound and how its effects are integrated within the complex network of cellular signaling. The development of more specific pharmacological tools and advanced imaging techniques will undoubtedly provide deeper insights into the nuanced role of this remarkable amino acid in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects and Mechanisms of this compound as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotective actions of this compound against intracellular and extracellular calcium-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Ca2+ and Na+ transport by this compound in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]

- 7. This compound and Astrocytes: A Homeostatic and Neuroprotective Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of this compound in regulation of intracellular calcium level and neuroprotective function in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound indirectly increases [Ca]i by inducing Ca2+ influx through the Na(+)-Ca2+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of this compound on sarcoplasmic reticulum Ca2+ accumulation and contractility in human type I and type II skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on sarcoplasmic reticulum function and force in skinned fast-twitch skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The role of this compound in the central nervous system and the modulation of intracellular calcium homeostasis* - ProQuest [proquest.com]

- 14. This compound increases mitochondrial buffering of calcium: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of this compound in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound antagonizes the increase in intracellular calcium concentration induced by alpha-adrenergic stimulation in freshly isolated guinea-pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Taurine in Central Nervous System Development

Abstract

Taurine, a β-amino sulfonic acid, is one of the most abundant free amino acids in the mammalian central nervous system (CNS), particularly during development.[1] Its concentration is significantly higher in the fetal and neonatal brain compared to that of an adult, suggesting a critical role in neurodevelopmental processes.[2][3] This technical guide provides a comprehensive overview of the multifaceted functions of this compound in CNS development, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms through which this compound influences neurogenesis, neuronal migration, and synaptogenesis. Furthermore, this guide will explore its crucial roles as an osmolyte, antioxidant, and neuromodulator, particularly through its interaction with GABA and glycine receptors. Detailed experimental protocols and in vivo models for studying this compound's effects are provided to facilitate further research in this field.

Introduction: The Significance of this compound in the Developing Brain

The developing CNS is a highly dynamic and vulnerable environment. Proper neuronal network formation relies on a symphony of intrinsic and extrinsic cues that orchestrate cell proliferation, differentiation, migration, and synapse formation. Among the key extrinsic factors, the amino acid this compound has emerged as a critical player.[4][5] Unlike proteinogenic amino acids, this compound is not incorporated into proteins but exists as a free amino acid, exerting a wide range of physiological effects.[1]

Maternally derived this compound is essential for the fetus and neonate, as their capacity for endogenous synthesis is limited.[5] Studies in various animal models have demonstrated that this compound deficiency during perinatal development leads to significant and lasting neurological deficits, including impaired learning and memory.[6][7] Conversely, this compound supplementation has been shown to have neuroprotective and pro-neurogenic effects.[8][9] This guide aims to provide a detailed exploration of the scientific underpinnings of this compound's role in CNS development, offering both foundational knowledge and practical methodologies for its investigation.

Core Functions of this compound in CNS Development

Neurogenesis and Neuronal Proliferation

This compound plays a significant role in regulating the proliferation of neural stem and progenitor cells (NPCs), the building blocks of the brain. In vitro studies have consistently shown that this compound supplementation increases the number of NPCs in culture.[10] This proliferative effect is dose-dependent, with optimal concentrations promoting cell division while excessively high concentrations can be inhibitory.[11][12]

Key Mechanisms:

-

Activation of the ERK1/2 Pathway: this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling pathway involved in cell proliferation.[11] Inhibition of the ERK1/2 pathway attenuates the proliferative effects of this compound, confirming its mediatory role.

-

Interaction with GABAA Receptors: this compound can act as an agonist at GABAA receptors, which are expressed on NPCs.[13] The activation of these receptors can influence NPC proliferation and differentiation.

Table 1: Dose-Response of this compound on Neural Progenitor Cell (NPC) Proliferation

| This compound Concentration | Effect on NPC Proliferation (P5 Hippocampal NPCs) | Reference |

| 10 µM | No significant effect | [12] |

| 100 µM | ~28% increase | [12] |

| 500 µM | ~20% increase | [12] |

| 2.5 mM | ~20% increase | [12] |

| 5 mM | Decrease in cell number | [12] |

| 1-10 mM | Up to 120% increase (Adult Mouse SVZ NPCs) | [10] |

| 5-20 mM | 57% to 188% increase (Human Fetal NPCs) | [14] |

Neuronal Migration

The proper positioning of neurons within the developing brain is crucial for the formation of functional neural circuits. This compound has been implicated as a signaling molecule that guides neuronal migration.[6] Deficiencies in this compound during development can lead to disorganized cortical layering.[1]

Key Mechanisms:

-

GABAergic Signaling: this compound can modulate GABAergic signaling, which is known to influence neuronal migration. It can act on GABA receptors to provide a "stop" signal for migrating neurons, ensuring they settle in the correct location.[6]

Synaptogenesis and Neurite Outgrowth

The formation of synapses, the specialized junctions between neurons, is a fundamental process in brain development. This compound has been demonstrated to promote both neurite outgrowth and the formation of synaptic structures.[11][12]

Key Mechanisms:

-

Increased Expression of Synaptic Proteins: this compound treatment increases the expression of key pre- and post-synaptic proteins, such as Synapsin 1 and Postsynaptic Density Protein 95 (PSD-95).[11] This indicates a direct role in promoting the molecular machinery required for synapse formation.

-

Modulation of Neuronal Excitability: By interacting with inhibitory neurotransmitter receptors, this compound can influence the overall electrical activity of the developing neural network, a factor known to be critical for synapse maturation and refinement.

Osmoregulation and Neuroprotection

The developing brain is particularly susceptible to osmotic stress. This compound is a major organic osmolyte in the brain, helping to maintain cell volume and integrity in the face of osmotic challenges.[1]

Antioxidant Properties: this compound also exhibits significant antioxidant properties, protecting developing neurons from damage caused by reactive oxygen species (ROS). It does not directly scavenge radicals but enhances the activity of antioxidant enzymes.[15] This is crucial during a period of high metabolic activity and vulnerability to oxidative stress.

Interaction with Neurotransmitter Systems

This compound's structural similarity to GABA and glycine allows it to interact with their respective receptors, which are the primary mediators of inhibitory neurotransmission in the CNS.[13]

-

GABAA Receptors: this compound is a partial agonist at GABAA receptors. Its activation of these receptors on progenitor cells and immature neurons can be depolarizing due to the high intracellular chloride concentration in these cells, a phenomenon that influences proliferation and differentiation.[13]

-

Glycine Receptors: this compound also acts as an agonist at glycine receptors, contributing to the overall inhibitory tone in the developing CNS.[15]

Key Signaling Pathways Modulated by this compound

The ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and differentiation. This compound has been shown to activate this pathway in neural progenitor cells, leading to increased proliferation.[11]

Caption: this compound-mediated activation of the ERK1/2 pathway promoting NPC proliferation.

The PKA-CREB-BDNF Signaling Pathway

The Protein Kinase A (PKA) - cAMP Response Element-Binding Protein (CREB) - Brain-Derived Neurotrophic Factor (BDNF) pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. This compound supplementation has been shown to activate this pathway, particularly in models of intrauterine growth restriction, suggesting a role in mitigating developmental insults.[8][9]

Caption: this compound activates the PKA-CREB-BDNF pathway, promoting neuronal differentiation and survival.

Experimental Models and Protocols

In Vivo Models

-

This compound Deficiency Models: These are typically generated by feeding pregnant and lactating dams a this compound-deficient diet. The offspring exhibit various neurodevelopmental abnormalities.[6]

-

This compound Supplementation Models: These involve supplementing the drinking water or diet of pregnant and lactating dams with this compound. These models are useful for studying the protective and therapeutic effects of this compound.[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Brain Tissue by HPLC

This protocol provides a method for the rapid and sensitive quantification of this compound in brain tissue using high-performance liquid chromatography (HPLC) with pre-column derivatization.[16][17][18][19]

Materials:

-

Brain tissue sample

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence or electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue sample in ice-cold 0.4 M PCA or 10% TCA.

-

Deproteinization: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Derivatization: Mix an aliquot of the supernatant with the OPA reagent in a borate buffer (pH 9.5-10.4) and allow the reaction to proceed for a few minutes at room temperature.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Mobile Phase: A gradient of sodium acetate buffer and methanol/acetonitrile is commonly used.

-

Detection: Detect the OPA-taurine derivative using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or an electrochemical detector.

-

-

Quantification: Determine the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.

Protocol 2: Assessment of Neurogenesis using BrdU Labeling

This protocol describes the use of 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells in vivo, followed by immunohistochemical detection.[20][21][22][23][24]

Materials:

-

BrdU solution (sterile)

-

Paraformaldehyde (PFA) for fixation

-

Hydrochloric acid (HCl) for DNA denaturation

-

Primary antibody: anti-BrdU

-

Fluorescently labeled secondary antibody

-

Microscope (confocal or fluorescence)

Procedure:

-

BrdU Administration: Inject the animal with BrdU (typically 50-100 mg/kg, i.p.). The timing and frequency of injections depend on the experimental design.

-

Tissue Collection and Fixation: At the desired time point after BrdU injection, perfuse the animal with saline followed by 4% PFA. Post-fix the brain in 4% PFA overnight.

-

Sectioning: Section the brain using a vibratome or cryostat (typically 40-50 µm thick sections).

-

DNA Denaturation: Incubate the sections in 2N HCl at 37°C for 30 minutes to denature the DNA and expose the BrdU epitope.

-

Neutralization: Neutralize the acid by washing the sections in a borate buffer (pH 8.5).

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate with the primary anti-BrdU antibody overnight at 4°C.

-

Wash and incubate with the appropriate fluorescently labeled secondary antibody.

-

-

Imaging and Analysis: Mount the sections and visualize the BrdU-positive cells using a microscope. Co-staining with neuronal (e.g., NeuN) or glial (e.g., GFAP) markers can be used to determine the fate of the newly divided cells.

Caption: Experimental workflow for assessing in vivo neurogenesis using BrdU labeling.

Protocol 3: Immunocytochemistry for Synaptic Markers

This protocol outlines the procedure for visualizing pre- and post-synaptic markers (Synapsin 1 and PSD-95) in cultured neurons.[25][26][27][28]

Materials:

-

Cultured neurons on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibodies: anti-Synapsin 1 and anti-PSD-95

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

Procedure:

-

Cell Fixation: Fix the cultured neurons with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with the permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with the blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-Synapsin 1 and anti-PSD-95) in the blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells, mount the coverslips onto slides, and visualize the synaptic puncta using a confocal microscope.

-

Analysis: Quantify the number and density of co-localized Synapsin 1 and PSD-95 puncta as a measure of synapse formation.

Protocol 4: Whole-Cell Patch-Clamp Recording

This protocol provides a general outline for performing whole-cell patch-clamp recordings to study the effects of this compound on neuronal electrical properties.[29][30][31][32][33]

Materials:

-

Brain slices or cultured neurons

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

This compound solution

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Pipette Pulling and Filling: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.

-

Obtaining a Gigaseal: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Recording:

-

Voltage-clamp: Hold the membrane potential at a specific voltage (e.g., -70 mV) and record the currents elicited by the application of this compound. This allows for the study of this compound-activated ion channels.

-

Current-clamp: Inject current to hold the neuron at its resting membrane potential and record changes in membrane potential in response to this compound application. This is used to assess this compound's effect on neuronal excitability.

-

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the electrophysiological effects of this compound.

Potential Therapeutic Applications and Future Directions

The profound influence of this compound on CNS development has led to investigations into its therapeutic potential for various neurodevelopmental and neurological disorders.[34] Conditions such as autism spectrum disorder, epilepsy, and neurodegenerative diseases have been linked to alterations in this compound levels or signaling.[7][35]

Future research should focus on:

-

Elucidating the specific receptors and downstream signaling pathways through which this compound exerts its diverse effects.

-

Determining the optimal timing and dosage of this compound supplementation for therapeutic benefit in different pathological conditions.

-

Developing novel this compound analogs or delivery systems to enhance its therapeutic efficacy and brain penetration.

Conclusion

This compound is an indispensable molecule for the proper development of the central nervous system. Its multifaceted roles in neurogenesis, neuronal migration, synaptogenesis, osmoregulation, and neuroprotection underscore its importance. A thorough understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of brain development and for the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. Role of this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]